3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid
CAS No.:
Cat. No.: VC17731333
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O3 |
|---|---|
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | 3-(2-chloro-5-formylimidazol-1-yl)butanoic acid |
| Standard InChI | InChI=1S/C8H9ClN2O3/c1-5(2-7(13)14)11-6(4-12)3-10-8(11)9/h3-5H,2H2,1H3,(H,13,14) |
| Standard InChI Key | ZUILOIHCCZWRIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)N1C(=CN=C1Cl)C=O |
Introduction
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is a complex organic compound with a molecular formula of C8H9ClN2O3 and a molecular weight of approximately 216.62 g/mol . This compound features a butanoic acid backbone linked to an imidazole ring, which is substituted with both a chloro group and a formyl group. The presence of these functional groups, particularly the imidazole moiety, is significant due to its prevalence in biologically active molecules, including pharmaceuticals and natural products.
Synthesis and Applications
Several synthetic routes can be employed to produce 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid, allowing for efficient synthesis while maintaining control over stereochemistry and functional group placement. This compound serves as a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry. It can be used as a precursor for synthesizing bioactive molecules, with derivatives potentially serving as leads for drug development targeting various diseases.
Biological Activity and Research Findings
The biological activity of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is of significant interest due to its structural features. Interaction studies involving this compound focus on its binding affinity to biological targets, employing techniques such as biochemical assays and molecular modeling. These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid, which can provide insights into its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(1H-Imidazol-1-YL)butanoic acid | Contains an imidazole ring without chloro/formyl groups | Lacks halogen substituents |
| 4-(4-Methoxyphenyl)butyric acid | Aromatic substitution instead of imidazole | Different pharmacological profile due to aromaticity |
| 3-(2-Methylimidazol-1-YL)butanoic acid | Methyl substitution on imidazole | Variation in sterics and potential biological activity |
| 3-(2-Chloroimidazolium)butanoic acid | Imidazolium salt form | Different charge state affecting solubility and reactivity |
The unique combination of chloro and formyl groups on the imidazole ring in 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid may confer distinct chemical reactivity and biological properties compared to these similar compounds, enhancing its potential utility in drug discovery and development.
Safety and Handling
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid is classified as a toxic substance (Class 6.1) and requires appropriate handling precautions. The safety data sheet includes hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include wearing protective clothing, avoiding inhalation, and ensuring proper ventilation during handling.
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